molecular formula C8H9N3O2 B038459 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 123792-68-7

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B038459
CAS No.: 123792-68-7
M. Wt: 179.18 g/mol
InChI Key: JGYRPWPCCHANJO-UHFFFAOYSA-N
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Description

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings, with a nitro group attached at the third position. It is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the condensation of appropriate precursors followed by cyclization and nitration steps. One common method includes the reaction of 2-aminopyridine with an aldehyde under acidic conditions to form an intermediate, which is then cyclized to yield the naphthyridine core. The final nitration step introduces the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amino derivatives, substituted naphthyridines, and various functionalized compounds that can be further utilized in different applications .

Scientific Research Applications

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer properties.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to the presence of the nitro group at the third position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Biological Activity

Overview

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Its structure features a fused ring system with a nitro group at the third position, which significantly influences its biological activity. This compound is under investigation for various therapeutic applications, particularly as an antimicrobial and anticancer agent .

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with cellular components, leading to:

  • Inhibition of key enzymes involved in cellular processes.
  • Disruption of cellular functions , contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with varying degrees of effectiveness.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
K. pneumoniae64 µg/mL
P. aeruginosa128 µg/mL
A. baumannii0.5 µg/mL (strong activity)

The compound shows promising results against A. baumannii, indicating potential for development as a therapeutic agent against resistant bacterial infections .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms that may include apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)15
A549 (lung cancer)20

These findings suggest that the compound could serve as a lead structure for developing new anticancer drugs .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound in combination with other antibiotics against E. coli and K. pneumoniae. The results showed that when used in conjunction with PAβN (a permeability barrier inhibitor), the MIC values decreased significantly by up to eight-fold for certain combinations .

Study on Anticancer Mechanisms

Another study focused on the anticancer mechanisms of this compound in breast cancer cells. The results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent apoptosis of cancer cells .

Properties

IUPAC Name

3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7/h3,5,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYRPWPCCHANJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558627
Record name 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123792-68-7
Record name 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 3-nitro-7,8-dihydro-5H-[1,6]naphthyridine-6-carboxylic acid tert-butyl ester (6.14 g, 22 mmol) in CH2Cl2 (60 mL) was added TFA (7 mL). The reaction was stirred for 18 h at RT. After evaporation of the solvent, the residue was taken into water and neutralized with saturated NaHCO3 aqueous solution. The solid was filtered and washed with cold water and dried. The solid was recrystallized from CH3CN to give desired title compound as pale white solid. MS (ES+): 180.1 (M+H)+. Calc'd for C8H9N3O2—179.07.
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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